The Strategic Core: A Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0)
The Strategic Core: A Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention as a "privileged structure," owing to its structural resemblance to endogenous purines and its capacity for versatile substitution, enabling interaction with a wide array of biological targets.[1] This guide focuses on a key derivative of this family, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0), a strategically vital intermediate whose dichlorinated structure offers reactive handles for the synthesis of complex, high-value molecules. Its primary significance lies in its role as the central azaindazole core of AB680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73), which is currently in clinical trials for cancer immunotherapy.[2][3][4] This document provides an in-depth exploration of its chemical properties, a scalable synthesis protocol, mechanistic insights, and its critical application in the development of next-generation therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a research and development setting. The key characteristics of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2105905-46-0 | [2][3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2][3] |
| Molecular Weight | 188.01 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| InChI Key | KBMYBHMAMVXIQL-UHFFFAOYSA-N | [2] |
Safety & Handling
As a chlorinated heterocyclic compound, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine requires careful handling in a laboratory setting.
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and utilize appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Pathway
The construction of the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine core is a multi-step process that demands precise control over reaction conditions to achieve high yield and purity. A recently developed, scalable process provides an efficient route, making this key intermediate more accessible for drug development programs.[3][4][5] The synthesis proceeds through four main operations: 1) protection of a pyrazole precursor, 2) a telescoped cyclization and aromatization sequence, and 3) a final one-pot deprotection and dichlorination.[3]
Caption: Scalable synthetic workflow for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
Causality of Experimental Choices:
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PMB Protection: The use of a p-methoxybenzyl (PMB) protecting group on the pyrazole nitrogen is strategic. It is stable under the conditions required for the subsequent cyclization but can be removed effectively under acidic conditions that are compatible with the final chlorination step.
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Telescoped Reaction: Combining the cyclization and aromatization into a single "telescoped" sequence without isolating the dihydropyridine intermediate (Intermediate 2) improves process efficiency and reduces waste, which is critical for scaling up production.
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One-Pot Deprotection/Chlorination: The final transformation is a powerful one-pot operation. After the PMB group is cleaved, the resulting pyrazolopyridone is directly subjected to a chlorinating agent like phosphorus oxychloride (POCl₃). This agent serves to both chlorinate the 4-position (via the keto-enol tautomer) and the 6-position, driving the synthesis to the desired dichlorinated product in high yield.[5] This avoids a separate isolation step and streamlines the manufacturing process.
Experimental Protocol: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (3)
This protocol is adapted from the scalable synthesis reported in Organic Process Research & Development.[3]
Step 1: Synthesis of PMB-Protected Pyrazole (Intermediate)
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Combine the appropriate starting materials (e.g., a suitable aminopyrazole precursor).
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Add a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
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Add p-methoxybenzyl chloride (PMB-Cl) and heat the reaction mixture.
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Monitor the reaction to completion by HPLC or TLC.
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Upon completion, perform an aqueous workup and isolate the PMB-protected pyrazole intermediate by filtration or extraction.
Step 2: Cyclization and Aromatization to Pyrazolopyridone Intermediate
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Dissolve the PMB-protected pyrazole in a suitable solvent.
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Add the cyclization partner (e.g., an appropriately substituted acetonitrile derivative) and a strong base (e.g., potassium tert-butoxide) to initiate the condensation and cyclization.
-
Allow the reaction to proceed, which forms the dihydropyridine intermediate in situ.
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The dihydropyridine aromatizes (often facilitated by air oxidation or a mild oxidant) to the more stable pyrazolopyridone.
-
Isolate the pyrazolopyridone intermediate after an appropriate workup.
Step 3: One-Pot Deprotection and Dichlorination
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Dissolve the pyrazolopyridone intermediate in a suitable solvent.
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Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the PMB protecting group.
-
After deprotection is complete, carefully add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to effect the dichlorination.
-
Monitor the reaction by HPLC. Upon completion, quench the reaction carefully with ice/water.
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Neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine as a solid.
This robust process has been successfully scaled to produce over 200 grams of the target compound with high purity (97.6% by HPLC), demonstrating its viability for industrial applications.[3]
Application in Drug Discovery: The Core of a CD73 Inhibitor
The primary and most notable application of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is its function as the foundational core for the synthesis of AB680 (Quemliclustat) , a clinical-stage CD73 inhibitor.[2][3][4][6]
The enzyme CD73 is a critical node in the adenosine signaling pathway within the tumor microenvironment. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[2][6] Adenosine then signals through A2a/A2b receptors on immune cells, leading to profound immunosuppression that allows tumors to evade immune destruction.[2] By inhibiting CD73, molecules like AB680 block the production of immunosuppressive adenosine, thereby restoring the activity of anti-tumor immune cells such as CD8+ T cells.[2]
Caption: Role of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine in CD73 Inhibition.
The dichlorinated nature of the core is instrumental. The chlorine atoms at the 4 and 6 positions serve as versatile leaving groups for nucleophilic substitution reactions. This allows for the strategic, late-stage introduction of various functional groups required for potent binding to the CD73 active site and for optimizing the pharmacokinetic properties of the final drug candidate, AB680.[6]
Spectroscopic Characterization
The identity and purity of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are confirmed through standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is relatively simple, showing characteristic signals for the aromatic protons on the pyridine and pyrazole rings. The exact chemical shifts will depend on the deuterated solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The carbons bonded to chlorine will exhibit characteristic chemical shifts.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, the mass spectrum will display a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of a dichlorinated species.
Note: Specific spectral data for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine can be found in the supporting information of the publication by Yin et al. in Organic Process Research & Development.[3]
Conclusion
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0) has transitioned from a niche chemical entity to a cornerstone intermediate in modern drug discovery. Its strategic importance is cemented by its role in the scalable synthesis of the clinical-stage CD73 inhibitor AB680. The synthetic routes, now optimized for large-scale production, ensure its availability for ongoing and future research. For scientists in the pharmaceutical industry, this compound represents not just a versatile building block but also a gateway to developing novel therapeutics, particularly in the highly competitive and impactful field of immuno-oncology. A comprehensive understanding of its properties, synthesis, and reactivity is therefore essential for any research program leveraging the potent biological activities of the pyrazolo[3,4-b]pyridine scaffold.
References
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Yin, X., Song, Z. J., Kalisiak, J., Tripp, J. C., Lei, X., Li, H., & Zhang, A. (2023). Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. Organic Process Research & Development, 27(5), 956–962. [Link]
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Arcus Biosciences. (2021). Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680. Organic Process Research & Development, 25(1). [Link]
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de la Torre, M. D. C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2497. [Link]
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Yang, Z., et al. (2024). CD39 and CD73: biological functions, diseases and therapy. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]
-
R Discovery. (2023). Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. Organic Process Research & Development. [Link]
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